
3-(S)-Hydroxypyrrolidinylavanafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that is commonly used in scientific research. It is a derivative of avanafil, a medication used to treat erectile dysfunction. The compound has been found to have potential applications in various fields of research, including drug development and neuroscience.
Scientific Research Applications
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of potential applications in scientific research. One of the most promising areas of research is in drug development. The compound has been found to have potent inhibitory effects on phosphodiesterase type 5 (PDE5), an enzyme that is involved in the regulation of blood flow. This makes it a potential candidate for the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Another area of research where 3-(S)-Hydroxypyrrolidinylavanafil has shown promise is in neuroscience. The compound has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. The compound works by inhibiting the activity of PDE5, which in turn leads to an increase in the levels of cyclic guanosine monophosphate (cGMP). This results in relaxation of the smooth muscles in the blood vessels, leading to increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(S)-Hydroxypyrrolidinylavanafil are similar to those of avanafil. The compound has been found to have potent inhibitory effects on PDE5, leading to increased levels of cGMP and relaxation of the smooth muscles in the blood vessels. This results in increased blood flow, which can have beneficial effects in the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its potent inhibitory effects on PDE5. This makes it a useful tool for studying the role of PDE5 in various biological processes. However, one limitation of using the compound is its potential toxicity. Studies have shown that high doses of the compound can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on 3-(S)-Hydroxypyrrolidinylavanafil. One area of research is in the development of new drugs for the treatment of various conditions such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease. The compound's potent inhibitory effects on PDE5 make it a promising candidate for drug development.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective effects make it a potential candidate for the development of new drugs for the treatment of these conditions.
In conclusion, 3-(S)-Hydroxypyrrolidinylavanafil is a promising compound with a wide range of potential applications in scientific research. Its potent inhibitory effects on PDE5 make it a potential candidate for the development of new drugs for the treatment of various conditions. Its neuroprotective effects also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the compound's potential and limitations.
Synthesis Methods
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil involves the reaction of avanafil with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using chromatography techniques to obtain pure 3-(S)-Hydroxypyrrolidinylavanafil.
properties
CAS RN |
330785-58-5 |
|---|---|
Product Name |
3-(S)-Hydroxypyrrolidinylavanafil |
Molecular Formula |
C23H26ClN7O4 |
Molecular Weight |
499.956 |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
InChI Key |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
synonyms |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



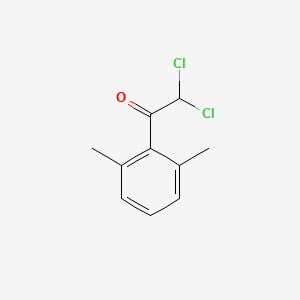
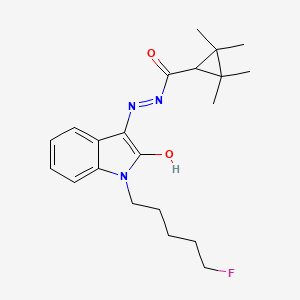
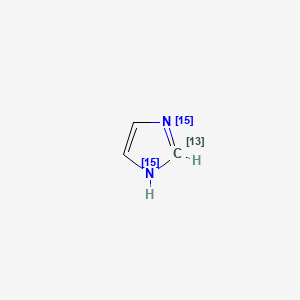

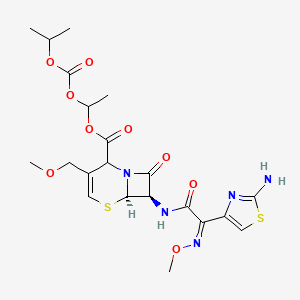
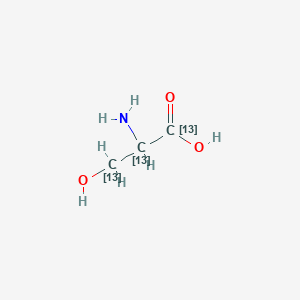
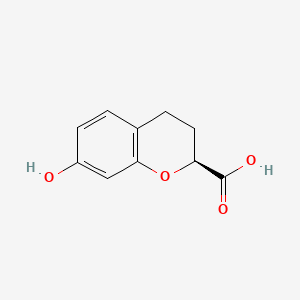
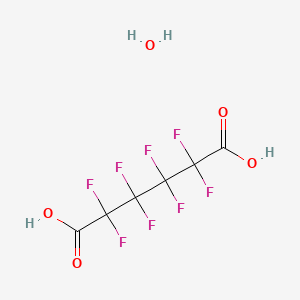
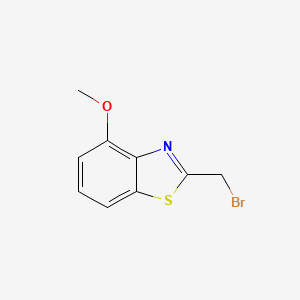
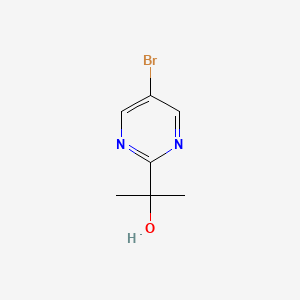
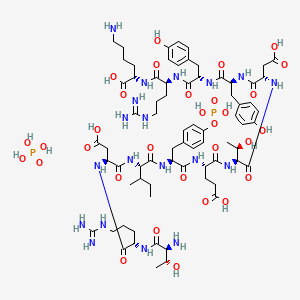

![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)